![molecular formula C15H17NO4S2 B6495109 methyl 3-{[4-(propan-2-yl)phenyl]sulfamoyl}thiophene-2-carboxylate CAS No. 941936-08-9](/img/structure/B6495109.png)

methyl 3-{[4-(propan-2-yl)phenyl]sulfamoyl}thiophene-2-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

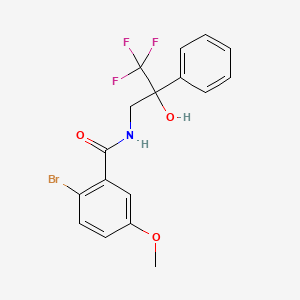

“Methyl 3-{[4-(propan-2-yl)phenyl]sulfamoyl}thiophene-2-carboxylate” is an organic compound. It is also known as “methyl 3-Sulfonyl amino-2-thiophenecarboxylate”. It is a white crystalline substance that is insoluble in water but soluble in organic solvents such as toluene, acetonitrile, and ethanol .

Molecular Structure Analysis

The molecular formula of this compound is C6H7NO4S2, and it has a molecular weight of 221.25 . The structure includes a thiophene ring, which is a five-membered ring with one sulfur atom, and a sulfamoyl functional group attached to the thiophene ring .

Physical And Chemical Properties Analysis

This compound has a density of 1.517±0.06 g/cm3, a melting point of 123-124 °C, a boiling point of 428.3±55.0 °C, and a flash point of 212.8°C . It has a refractive index of 1.579 .

Wissenschaftliche Forschungsanwendungen

- Anti-inflammatory Agents : MATC derivatives may serve as potential anti-inflammatory drugs due to their structural resemblance to known anti-inflammatory compounds .

- Anticancer Properties : Researchers have explored thiophene derivatives for their anticancer activity. MATC could be a lead compound in this context, warranting further investigation .

- Antimicrobial Activity : MATC-based molecules might exhibit antimicrobial effects, making them relevant for combating infections .

- Cardiovascular Health : Some thiophene derivatives, including MATC, have shown anti-atherosclerotic properties, which could be beneficial for cardiovascular health .

Material Science and Organic Electronics

Thiophene derivatives play a crucial role in material science and organic electronics:

- Organic Semiconductors : MATC-based compounds contribute to the development of organic semiconductors, which find applications in electronic devices like organic field-effect transistors (OFETs) .

- Organic Light-Emitting Diodes (OLEDs) : The incorporation of thiophene moieties, including MATC, enhances the performance of OLEDs by improving charge transport and light emission .

Industrial Chemistry and Corrosion Inhibition

MATC derivatives can be useful in industrial applications:

- Corrosion Inhibitors : Thiophene derivatives, including MATC, are employed as corrosion inhibitors in various industries . Their ability to protect metal surfaces from corrosion makes them valuable.

Synthetic Chemistry and Intermediates

MATC serves as a key intermediate in organic synthesis:

- Dyes and Pesticides : MATC is essential for the synthesis of dyes and pesticides, contributing to various industrial processes .

Metal Complexes and Light-Harvesting Characteristics

MATC derivatives can form robust metal complexes with light-harvesting properties:

Safety and Hazards

This compound is an organic compound and should be handled with care. It should be avoided from contact with skin and eyes, and inhalation of its vapors should be prevented. When using it, relevant safety procedures should be followed, and appropriate personal protective equipment, such as gloves and protective eyewear, should be worn .

Zukünftige Richtungen

Thiophene derivatives have diverse applications in medicinal chemistry and material science, attracting great interest in industry as well as academia . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists . Future research could focus on synthesizing and investigating new structural prototypes of this compound with more effective pharmacological activity.

Wirkmechanismus

Target of Action

Methyl 3-{[4-(propan-2-yl)phenyl]sulfamoyl}thiophene-2-carboxylate is an organic compound that is primarily used as a reagent or intermediate in organic synthesis reactions

Mode of Action

It is known to be used in suzuki–miyaura (sm) cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond-forming reactions. In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The compound is involved in the Suzuki–Miyaura cross-coupling reaction, which is a key biochemical pathway in organic synthesis . This reaction is used to create carbon-carbon bonds, which are fundamental in the construction of complex organic molecules. The downstream effects of this pathway depend on the specific context of the reaction and the other compounds involved.

Pharmacokinetics

Its molecular weight is 42956, and it has a logP value of 61467, indicating its lipophilicity . These properties can influence the compound’s bioavailability and pharmacokinetics.

Result of Action

As a reagent in suzuki–miyaura cross-coupling reactions, it contributes to the formation of carbon-carbon bonds, which are crucial in the synthesis of complex organic molecules .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reactions in which it is used are known to be exceptionally mild and tolerant of various functional groups . .

Eigenschaften

IUPAC Name |

methyl 3-[(4-propan-2-ylphenyl)sulfamoyl]thiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO4S2/c1-10(2)11-4-6-12(7-5-11)16-22(18,19)13-8-9-21-14(13)15(17)20-3/h4-10,16H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLZKVFXSOADPEB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)NS(=O)(=O)C2=C(SC=C2)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-{[4-(propan-2-yl)phenyl]sulfamoyl}thiophene-2-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-butoxy-N-[2-hydroxy-2-(naphthalen-1-yl)ethyl]benzamide](/img/structure/B6495029.png)

![ethyl 3-[(2,4-dimethoxyphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate](/img/structure/B6495038.png)

![ethyl 4-fluoro-3-[(2-methoxy-5-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B6495044.png)

![methyl 3-[(3-chloro-4-methylphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate](/img/structure/B6495052.png)

![methyl 3-{[4-(benzyloxy)phenyl]sulfamoyl}-1-benzothiophene-2-carboxylate](/img/structure/B6495059.png)

![N-(2H-1,3-benzodioxol-5-yl)-2-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide](/img/structure/B6495060.png)

![N-(2H-1,3-benzodioxol-5-yl)-N'-[2-hydroxy-2-(naphthalen-1-yl)ethyl]ethanediamide](/img/structure/B6495071.png)

![4-[4-methoxy-3-(N-methylbenzenesulfonamido)benzenesulfonamido]butanoic acid](/img/structure/B6495072.png)

![2-(8-{[(4-methoxyphenyl)amino]methyl}-7-oxo-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl)-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B6495081.png)

![methyl 3-[(3,5-dimethoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B6495095.png)

![methyl 3-[(3-chlorophenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B6495110.png)